2-(Benzyloxy)-3-(pyrrolidin-2-yl)pyridine
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Overview
Description
2-(Benzyloxy)-3-(pyrrolidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy group and a pyrrolidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-(pyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and appropriate leaving groups.
Addition of the Pyrrolidin-2-yl Group: The pyrrolidin-2-yl group can be added through nucleophilic addition or substitution reactions using pyrrolidine and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-3-(pyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-(pyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the pyrrolidin-2-yl group, which may affect its reactivity and applications.
3-(Pyrrolidin-2-yl)pyridine:
2-(Benzyloxy)-3-(pyrrolidin-2-yl)quinoline: Contains a quinoline ring instead of a pyridine ring, which can alter its electronic properties and reactivity.
Uniqueness
2-(Benzyloxy)-3-(pyrrolidin-2-yl)pyridine is unique due to the presence of both the benzyloxy and pyrrolidin-2-yl groups on the pyridine ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18N2O |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-phenylmethoxy-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C16H18N2O/c1-2-6-13(7-3-1)12-19-16-14(8-4-11-18-16)15-9-5-10-17-15/h1-4,6-8,11,15,17H,5,9-10,12H2 |
InChI Key |
OGOHWYJQSIMHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(N=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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